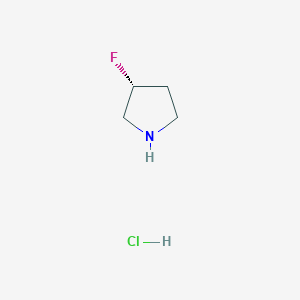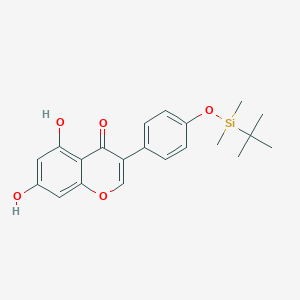
3-Carbamoyloxy-2-phenylpropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyloxy-2-phenylpropionic acid is an organic compound with the chemical formula C10H11NO4. It belongs to the class of benzene and substituted derivatives, which are aromatic compounds containing a monocyclic ring system consisting of benzene . This compound is known for its role in various biochemical pathways and its presence in living organisms ranging from bacteria to humans .
Métodos De Preparación
The preparation of 3-Carbamoyloxy-2-phenylpropionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-1,3-propanediol monocarbamate with specific reagents to form 3-Carbamoyl-2-phenylpropionaldehyde, which is then further processed to yield this compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Carbamoyloxy-2-phenylpropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-Carbamoyl-2-phenylpropionaldehyde .
Aplicaciones Científicas De Investigación
3-Carbamoyloxy-2-phenylpropionic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions . In medicine, it is involved in the metabolism of certain drugs, making it a valuable compound for pharmacological research . Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-Carbamoyloxy-2-phenylpropionic acid involves its interaction with specific enzymes and molecular targets. For instance, it is metabolized by aldehyde dehydrogenase, which catalyzes the conversion of 3-Carbamoyl-2-phenylpropionaldehyde to this compound . This process is part of the broader metabolic pathway of felbamate, a drug used to treat epilepsy . The molecular targets and pathways involved in its mechanism of action are crucial for understanding its biological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
3-Carbamoyloxy-2-phenylpropionic acid can be compared with other similar compounds such as 2-Phenyl-1,3-propanediol monocarbamate and 3-Carbamoyl-2-phenylpropionaldehyde . These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 2-Phenyl-1,3-propanediol monocarbamate is a precursor in the synthesis of this compound, while 3-Carbamoyl-2-phenylpropionaldehyde is an intermediate formed during its oxidation . The uniqueness of this compound lies in its specific role in metabolic pathways and its diverse applications in scientific research .
Propiedades
Número CAS |
139262-66-1 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
Clave InChI |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Sinónimos |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















